4-[(3-methylpyridin-2-yl)oxy]benzoic acid
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Overview
Description
“4-((3-Methylpyridin-2-yl)oxy)benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It has a molecular weight of 229.24 . This compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NO3/c1-9-3-2-8-14-12(9)17-11-6-4-10(5-7-11)13(15)16/h2-8H,1H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Coordination Polymers and Porosity
Porous Structures and Adsorption Properties : Tian et al. (2020) synthesized coordination polymers using 3-(3-methylpyridin-4-yl)benzoic acid with different metal ions, creating structures with varying porosity and adsorption properties. These structures are significant for applications in gas storage and separation (Tian et al., 2020).
Flexible Porous Coordination Polymers : In another study by Tian et al. (2020), isostructural porous coordination polymers were created using 3-(3-methylpyridin-4-yl)benzoic acid. These polymers exhibited distinct adsorption properties for propylene/propane mixtures, demonstrating their potential in gas separation processes (Tian et al., 2020).
Organic Synthesis and Structural Studies
Triorganostannyl Esters Synthesis : Tzimopoulos et al. (2010) reported on the synthesis of triorganostannyl esters of benzoic acids, which included a variant similar to 4-((3-Methylpyridin-2-yl)oxy)benzoic acid. These compounds are important for understanding the coordination and photophysical properties of metal-ligand complexes (Tzimopoulos et al., 2010).
Anti-Proliferative Agents Synthesis : Soni et al. (2015) developed a series of compounds using a related structure for potential anti-cancer applications. This research underscores the potential of benzoic acid derivatives in therapeutic drug development (Soni et al., 2015).
Metal Complex Formation and Characterization
Copper and Zinc Complexes for Luminescence Sensing : Zheng et al. (2021) created Zn(II) complexes with a compound structurally similar to 4-((3-Methylpyridin-2-yl)oxy)benzoic acid. These complexes have potential applications in luminescence sensing, particularly for detecting explosive substances like picric acid (Zheng et al., 2021).
Nickel and Zinc Complexes for Biological Activity : Kavitha and Reddy (2014) synthesized Ni(II) and Zn(II) complexes using Schiff bases related to benzoic acids. These complexes exhibited significant biological activities, including antimicrobial and antioxidant properties, highlighting their potential in pharmaceutical applications (Kavitha & Reddy, 2014).
Safety and Hazards
Properties
IUPAC Name |
4-(3-methylpyridin-2-yl)oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-3-2-8-14-12(9)17-11-6-4-10(5-7-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPDVEYWHGIWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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